Bienvenue dans la boutique en ligne BenchChem!

2-(4-chlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

2-(4-chlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide (CAS 891113-39-6) is a synthetic small molecule belonging to the 1,2,4-triazolo[4,3-b]pyridazine class. The core scaffold has been explored extensively for central nervous system and anti-proliferative applications, with early patent literature establishing the class as ligands for GABAA receptors.

Molecular Formula C19H14ClN5O2
Molecular Weight 379.8
CAS No. 891113-39-6
Cat. No. B2644352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide
CAS891113-39-6
Molecular FormulaC19H14ClN5O2
Molecular Weight379.8
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C3=NN4C=NN=C4C=C3
InChIInChI=1S/C19H14ClN5O2/c20-14-4-6-16(7-5-14)27-11-19(26)22-15-3-1-2-13(10-15)17-8-9-18-23-21-12-25(18)24-17/h1-10,12H,11H2,(H,22,26)
InChIKeyGJUQXPRUEMZZMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-chlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide (CAS 891113-39-6): Baseline Characterization for Research Procurement


2-(4-chlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide (CAS 891113-39-6) is a synthetic small molecule belonging to the 1,2,4-triazolo[4,3-b]pyridazine class. The core scaffold has been explored extensively for central nervous system and anti-proliferative applications, with early patent literature establishing the class as ligands for GABAA receptors [1]. More recently, triazolopyridazines have emerged as scaffolds for kinase inhibition, including c-Met and Pim-1, and for anti-parasitic activity against Cryptosporidium [2][3]. The target compound is distinguished by three specific structural features: (1) a 4-chlorophenoxy acetamide side chain, (2) a 1,2,4-triazolo[4,3-b]pyridazine core, and (3) a meta-substituted phenyl linker. Its CAS registration and literature presence are almost entirely limited to vendor catalog listings; no dedicated primary research publication, patent example, or public database bioactivity record was identified for this specific structure during evidence gathering. Therefore, any scientific selection or procurement decision must rely on class-level inference and structural differentiation arguments rather than direct empirical data.

Why In-Class Analogues Cannot Simply Replace 2-(4-chlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide in Research Programs


The 1,2,4-triazolo[4,3-b]pyridazine class is chemically diverse, and minor structural modifications produce dramatically different biological profiles. For instance, N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 108825-65-6) acts as a selective Lin28/let-7 interaction disruptor [1], while SLU-2633—an aryl acetamide triazolopyridazine—is a potent anti-Cryptosporidium lead with an EC50 of 0.17 μM [2]. Within the c-Met kinase inhibitor series, dual c-Met/Pim-1 inhibitor compound 4g achieves IC50 values of 0.163 μM and 0.283 μM respectively, whereas its close structural analogue 4a shows substantially weaker potency (mean GI% of 29.08% vs 55.84%) [3]. The target compound 891113-39-6 carries a unique 4-chlorophenoxy group and an unsubstituted acetamide linker, a combination that is absent from the published SAR of any of the above-mentioned series. Without explicit comparative data, there is no scientific basis to assume that any structurally similar triazolopyridazine—whether a Lin28 inhibitor, a Cryptosporidium lead, or a c-Met inhibitor—would replicate the target compound's biological activity, selectivity, or physicochemical properties. Generic substitution runs a high risk of altering target engagement, off-target profile, and pharmacokinetic behavior in ways that cannot be predicted from class membership alone.

Quantitative Differentiation Evidence for 2-(4-chlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide Against Closest Comparators


Structural Differentiation: Unique 4-Chlorophenoxy Acetamide Group Absent from All Major Known Bioactive Triazolopyridazines

The target compound (CAS 891113-39-6) contains a 4-chlorophenoxy group attached via an acetamide linker to a meta-substituted phenyl ring on the triazolo[4,3-b]pyridazine core. In contrast, the Lin28 inhibitor N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 108825-65-6) carries a simple N-methyl acetamide and a 3-methyl group on the triazole ring [1]. The anti-Cryptosporidium lead SLU-2633 features a distinct aryl tail and urea linker [2]. The dual c-Met/Pim-1 inhibitor series (e.g., compound 4g) employs entirely different substituents such as quinoline groups [3]. The 4-chlorophenoxy motif introduces a halogenated aromatic ether with potential for halogen bonding, altered lipophilicity, and distinct metabolic liability compared to all known analogues.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Meta-Substitution Pattern: Divergence from para-Substituted Phenyl Triazolopyridazine Congeners

The target compound features a meta-substituted phenyl ring connecting the acetamide group to the triazolopyridazine core. A close regioisomeric analogue, 2-(4-chlorophenoxy)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide (CAS not located), bears the same functional groups in a para orientation . In medicinal chemistry, meta-to-para positional isomerism can profoundly alter molecular shape, target binding, and intramolecular interactions. For example, within the c-Met inhibitor series, compound 4g (IC50 0.163 ± 0.01 μM) and compound 4a (mean GI% 29.08%) differ in substitution pattern and show substantial potency differences [1]. While no direct bioactivity data exist for either isomer of the target compound series, the established SAR principle that meta/para isomerism affects pharmacological activity supports the non-interchangeability of these compounds.

Medicinal Chemistry Isomeric Selectivity Target Engagement

Absence of 3-Methyl Group on Triazole Ring: Differentiation from the Lin28 Inhibitor Series

The Lin28 inhibitor N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 108825-65-6) carries a 3-methyl group on the triazole ring and an N-methyl group on the acetamide linkage. It blocks the Lin28/let-7 interaction with an in vitro Kd of approximately 6 μM [1]. The target compound 891113-39-6 lacks both the 3-methyl group (R1=H) and the N-methyl group, and instead possesses a 4-chlorophenoxy group. The 3-methyl group in CAS 108825-65-6 is known to occupy a hydrophobic pocket critical for Lin28 binding; its absence in 891113-39-6 strongly suggests that the target compound would not engage Lin28 with comparable affinity, if at all.

Kinase Inhibition Lin28/let-7 Pathway Selectivity

Class-Level Evidence: Triazolopyridazine Scaffold Shows Quantifiable c-Met Kinase Inhibition That Varies Dramatically with Substituent Choice

While no direct c-Met inhibition data exist for CAS 891113-39-6, the triazolopyridazine class has yielded potent and selective c-Met inhibitors with quantifiable differences driven by substituent variation. In the 2024 RSC Advances study, compound 4g inhibited c-Met with an IC50 of 0.163 ± 0.01 μM and Pim-1 with an IC50 of 0.283 ± 0.01 μM, whereas compound 4a showed substantially weaker antiproliferative activity (mean GI% 29.08% vs 55.84% across 60 cancer cell lines) [1]. These differences arise solely from substituent changes, demonstrating that small structural modifications drastically alter kinase inhibition potency within the class. The target compound's 4-chlorophenoxy group is chemically distinct from any substituent in the published c-Met inhibitor series, making its kinase inhibition profile unpredictable without empirical testing.

c-Met Kinase Cancer Therapeutics Dual Inhibition

Anti-Cryptosporidium SAR: Aryl Acetamide Tail Substitutions Drive Potency Differences

The SLU series of aryl acetamide triazolopyridazines demonstrates that modifications to the acetamide tail group produce measurable potency shifts against Cryptosporidium parvum. SLU-2633 exhibits a Cp EC50 of 0.17 μM, while optimized follow-up compound SLU-10482 achieves an EC50 of 0.07 μM—a >2-fold improvement [1]. The SAR study of 70 compounds established that even single-atom substitutions (e.g., fluorine introduction) can significantly alter potency [1]. The target compound 891113-39-6 bears a 4-chlorophenoxy tail that is chemically distinct from the tails explored in the SLU series (which focused on fluorinated and other aryl variants). No anti-Cryptosporidium data exist for 891113-39-6, and its activity cannot be predicted from the published SAR due to the absence of any chlorophenoxy-containing exemplars in the training set.

Anti-parasitic Cryptosporidium Phenotypic Screening

Recommended Research Application Scenarios for 2-(4-chlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide Based on Structural Evidence


Kinase Inhibitor Screening and c-Met/Pim-1 Profiling

Given the established c-Met and Pim-1 inhibitory activity of triazolo[4,3-b]pyridazine derivatives, researchers may test CAS 891113-39-6 against a panel of tyrosine kinases including c-Met, Pim-1, and other oncogenic kinases. Its unique 4-chlorophenoxy substituent has not been evaluated in any published kinase assay and may confer novel selectivity [1]. Procurement is appropriate for labs conducting kinase inhibitor discovery where structural novelty is a primary selection criterion.

SAR Expansion of Aryl Acetamide Triazolopyridazines for Anti-Parasitic Drug Discovery

The aryl acetamide triazolopyridazine class has validated anti-Cryptosporidium activity, but the published SAR landscape lacks chlorophenoxy-containing compounds [1]. Testing CAS 891113-39-6 against Cryptosporidium parvum and other protozoan parasites in phenotypic assays would expand the SAR and determine whether the chlorophenoxy substitution is tolerated or beneficial. The compound's activity cannot be predicted from existing data and thus represents a genuine exploratory opportunity.

Computational Chemistry and Docking Studies on Novel Chemical Space

CAS 891113-39-6 occupies chemical space that is unexplored in the context of triazolopyridazine-targeted proteins such as c-Met, Pim-1, and GABAA receptors [1][2]. Computational chemists may use the compound for docking studies, free energy perturbation calculations, or pharmacophore modeling to predict binding modes and guide fragment-based design. Its structural dissimilarity from published ligands makes it a useful probe for exploring selectivity hypotheses.

Comparative Meta-vs-Para Pharmacology Studies

The existence of a para-substituted phenyl analogue—2-(4-chlorophenoxy)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide—provides an opportunity for direct meta-vs-para paired pharmacology. Researchers can procure both compounds and compare their activity in a panel of assays to quantify the impact of regioisomerism on target binding, cellular potency, and ADME properties . Such studies are valuable for understanding the structural determinants of activity in this chemical class.

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.